Xamoterol-d5
Description
Properties
Molecular Formula |
C₁₆H₂₀D₅N₃O₅ |
|---|---|
Molecular Weight |
344.42 |
Synonyms |
(±)-N-[2-[[2-Hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Xamoterol D5
Retrosynthetic Analysis for Xamoterol-d5
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis would logically disconnect the molecule at key functional groups, primarily the ether and secondary amine linkages.
The core structure of Xamoterol (B1682282) is a phenoxypropanolamine derivative. A primary disconnection would occur at the ether bond, yielding a substituted phenol (B47542) and a glycidyl (B131873) ether derivative. A second key disconnection would be at the secondary amine, breaking the bond between the propanolamine (B44665) side chain and the ethylmorpholine carboxamide moiety.
Given the "d5" designation, the deuterium (B1214612) atoms are likely incorporated into metabolically susceptible positions to enhance the compound's pharmacokinetic profile. Common sites for metabolic oxidation in similar molecules are the aromatic ring and the N-alkyl and O-alkyl groups. For the purpose of this analysis, it is assumed that the five deuterium atoms are located on the phenyl ring and the morpholine (B109124) ring, common sites for deuteration in drug molecules to improve metabolic stability.
A plausible retrosynthetic pathway for this compound could therefore begin with two key precursors:
4-Hydroxyphenol-d4 : A deuterated phenolic starting material.
N-(2-aminoethyl)morpholine-4-carboxamide-d1 : A side chain containing a single deuterium atom.
The synthesis would then proceed by reacting the deuterated phenol with an epoxide-containing reagent, followed by coupling with the deuterated side chain.
Deuterium Labeling Techniques in Organic Synthesis
The introduction of deuterium into organic molecules can be achieved through various methods. The choice of technique depends on the desired site of labeling, the stability of the starting materials and intermediates, and the required level of isotopic enrichment.
Catalytic Deuteration Approaches
Catalytic deuteration is a powerful method for introducing deuterium into a molecule. This can involve:
Catalytic Hydrogen-Deuterium Exchange : This method utilizes a catalyst, often a transition metal like platinum, rhodium, or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source such as deuterium gas (D₂) or heavy water (D₂O). google.com For the synthesis of this compound, a deuterated phenol precursor could be prepared by treating phenol with a deuterium source in the presence of a suitable catalyst. stackexchange.comrsc.org The ortho and para positions to the hydroxyl group are generally more susceptible to this exchange. stackexchange.comrsc.org
Reductive Deuteration : This approach involves the reduction of an unsaturated bond (e.g., a double or triple bond) or a functional group using a deuterium source. While not directly applicable to the core aromatic structure of xamoterol, it can be a useful technique for introducing deuterium into aliphatic side chains if required.
Deuterated Precursor and Reagent Utilization
One of the most straightforward and common strategies for synthesizing isotopically labeled compounds is to use commercially available deuterated starting materials and reagents. nih.gov This approach offers high control over the position and number of deuterium atoms incorporated.
For the synthesis of this compound, this would involve procuring or synthesizing key deuterated intermediates. For instance, the synthesis could start with phenol-d5, which can be synthesized via diazotization of aniline-d5. The deuterated side chain could be constructed using deuterated building blocks. This method ensures high isotopic purity at specific sites.
Table 1: Examples of Deuterated Precursors and Reagents
| Precursor/Reagent | Application in this compound Synthesis |
| Phenol-d6 | Starting material for the aromatic core |
| Deuterium oxide (D₂O) | Deuterium source for H/D exchange reactions stackexchange.comtcichemicals.comnih.govresearchgate.netacs.orgnih.govchinesechemsoc.org |
| Deuterium gas (D₂) | Deuterium source for catalytic reduction/exchange |
| Lithium aluminum deuteride (B1239839) (LiAlD₄) | Reducing agent to introduce deuterium |
| Deuterated epichlorohydrin | Building block for the propanolamine side chain |
Site-Specific Deuterium Incorporation
Achieving site-specific deuteration is often crucial for studying metabolic pathways and understanding drug disposition. tlcstandards.com This can be accomplished through a combination of using deuterated precursors and employing regioselective chemical reactions.
For this compound, if the deuterium atoms are to be placed on the aromatic ring, electrophilic aromatic substitution reactions using deuterated acids can be employed. stackexchange.com Alternatively, directed ortho-metalation followed by quenching with a deuterium source can provide high regioselectivity. The synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by reaction with an amine. nih.govjmedchem.com By using a deuterated phenol as the starting material, the deuterium atoms can be specifically located on the aromatic portion of the final molecule.
Optimization of Reaction Conditions for Isotopic Enrichment
Maximizing the incorporation of deuterium and minimizing the presence of the unlabeled analogue is a key challenge in the synthesis of deuterated compounds. Several factors can be optimized to enhance isotopic enrichment:
Choice of Deuterium Source : The isotopic purity of the deuterium source (e.g., D₂O, D₂) directly impacts the final isotopic enrichment of the product. Using sources with high deuterium content is essential.
Reaction Time and Temperature : In exchange reactions, longer reaction times and higher temperatures can lead to greater deuterium incorporation. However, these conditions must be balanced against the potential for side reactions or degradation of the product.
Catalyst Selection and Loading : The choice and amount of catalyst can significantly influence the rate and extent of deuteration. Optimization of the catalyst system is often necessary to achieve the desired level of isotopic enrichment.
Solvent System : The solvent can play a crucial role in deuterium exchange reactions. For example, using D₂O as a solvent in acid- or base-catalyzed exchange reactions can drive the equilibrium towards the deuterated product. nih.gov
Table 2: Parameters for Optimization of Isotopic Enrichment
| Parameter | Effect on Isotopic Enrichment | Considerations |
| Reaction Time | Generally, longer times lead to higher enrichment. | Risk of side reactions and product degradation. |
| Temperature | Higher temperatures can increase reaction rates. | Potential for reduced selectivity and decomposition. |
| Catalyst Loading | Higher loading can increase the rate of deuteration. | Cost and potential for catalyst-induced side reactions. |
| Purity of Deuterated Reagents | Directly correlates with the final isotopic purity. | High-purity reagents are often more expensive. |
| Number of Exchange Cycles | Multiple cycles can increase enrichment. | Can lead to lower overall yield. |
Purification Techniques for Deuterated Xamoterol Analogs
The purification of deuterated compounds is essential to remove any unreacted starting materials, byproducts, and, most importantly, the corresponding non-deuterated isotopologue. Due to the very similar physicochemical properties of deuterated and non-deuterated compounds, their separation can be challenging.
Common purification techniques include:
Chromatography : High-performance liquid chromatography (HPLC) is a powerful tool for purifying deuterated compounds. While complete separation of isotopologues can be difficult, preparative HPLC can significantly enrich the desired deuterated compound. Chiral chromatography may also be employed if the synthesis is not stereospecific.
Crystallization : Recrystallization can be an effective method for purification, particularly if the deuterated compound forms well-defined crystals. In some cases, differences in crystal packing between deuterated and non-deuterated forms can be exploited for separation.
Characterization and Purity Assessment : The isotopic enrichment and chemical purity of the final this compound product must be rigorously assessed. This is typically achieved using a combination of analytical techniques:
Mass Spectrometry (MS) : Provides information on the molecular weight and the distribution of isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of signals corresponding to the replaced protons. ²H NMR can directly detect the presence and location of deuterium atoms.
The synthesis and purification of isotopically labeled standards require specialized expertise and analytical capabilities to ensure the final product meets the high standards required for its intended applications in pharmaceutical research. tlcstandards.com
Advanced Analytical Characterization and Quantification of Xamoterol D5
Mass Spectrometry (MS) Applications in Deuterated Compound Analysis
Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds like Xamoterol-d5. It is instrumental in confirming the identity, isotopic purity, and fragmentation patterns of these molecules, and it is essential for their use in quantitative research. rsc.orgscispace.com Deuterated compounds are frequently used as internal standards in MS-based quantitative analyses to enhance the accuracy of drug efficacy and safety assessments. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound
The development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its parent compound, Xamoterol (B1682282), in biological matrices. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. lcms.cz
Method development typically involves optimizing several key parameters:
Chromatographic Separation: A suitable reverse-phase column, such as a C18, is often chosen to separate this compound from other matrix components. epa.gov The mobile phase usually consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) run in a gradient mode to ensure good peak shape and resolution. nih.govmdpi.com
Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like Xamoterol and is typically operated in positive ion mode to generate protonated molecules, [M+H]+. nih.govsdstate.edu
Mass Spectrometric Detection: In tandem mass spectrometry, specific mass transitions are monitored. For Xamoterol, a transition of m/z 340.2 → 253.2 has been reported. nih.gov For this compound, the precursor ion would be expected at m/z 345.2, and a corresponding shift in the product ion would be monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. epa.govnih.gov
Internal Standard: The use of a stable isotopically labeled (SIL) internal standard, such as this compound, is preferred in quantitative bioanalysis. scispace.com It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification. scispace.comscioninstruments.com
A typical LC-MS/MS method for analyzing compounds similar to this compound would involve protein precipitation of the sample, followed by injection onto the LC-MS/MS system. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC System | UPLC® System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MS System | Triple Quadrupole |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Xamoterol) | m/z 340.2 → 253.2 |
| MRM Transition (this compound) | m/z 345.2 → [Product Ion] |
| Internal Standard | This compound |
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds like this compound. nih.gov Isotopic purity is a critical parameter, as it defines the percentage of the deuterated species relative to any unlabeled or partially labeled molecules. rsc.orgrsc.org HRMS provides highly accurate mass measurements, allowing for the differentiation of isotopologues based on their small mass differences. researchgate.netresearchgate.net
The process involves:
Infusing the sample into the HRMS instrument.
Acquiring a full-scan mass spectrum with high resolution and mass accuracy.
Identifying and integrating the peak areas of the desired deuterated ion (e.g., d5) and any other isotopic variants present (d0, d1, d2, d3, d4).
Calculating the percentage of isotopic purity based on the relative abundances of these ions. rsc.orgnih.gov
This technique ensures that the deuterated standard is of sufficient quality for its intended use in quantitative studies, minimizing potential interference from lower-mass isotopologues. rsc.orgrsc.org
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is essential for elucidating the fragmentation pathways of molecules. encyclopedia.pubnationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. encyclopedia.pubunt.edu
By comparing the fragmentation pattern of this compound with that of its non-deuterated analog, the location of the deuterium (B1214612) labels on the molecule can often be confirmed. Fragments retaining the deuterium atoms will exhibit a mass shift corresponding to the number of deuterium atoms they contain. This analysis provides confidence in the structural integrity of the labeled compound. sdstate.edu For example, a known fragmentation pathway for Xamoterol involves the loss of a specific side chain. nih.gov Observing a corresponding mass shift in the fragments of this compound would help confirm the position of the deuterium labels.
Quantitative Mass Spectrometry for Research Applications
Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry for various research applications. rsc.org In quantitative bioanalysis, an internal standard is added at a known concentration to all samples, including calibration standards and quality controls. scioninstruments.com
The key advantages of using a deuterated internal standard include:
Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization of the target analyte. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. scioninstruments.com
Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the deuterated internal standard. scioninstruments.com
Improved Precision and Accuracy: By calculating the ratio of the analyte response to the internal standard response, variability in sample handling and instrument performance is minimized, leading to more reliable and reproducible results. lcms.czscioninstruments.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization
Proton (1H) NMR Analysis for Deuterium Absence
Proton (¹H) NMR spectroscopy is based on the magnetic properties of hydrogen-1 nuclei. When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the signal corresponding to that proton disappears from the ¹H NMR spectrum. stanford.edusavemyexams.comstudymind.co.uk This is because deuterium has a different nuclear spin and resonates at a completely different frequency, making it "invisible" in a standard ¹H NMR experiment. labinsights.nl
Therefore, by comparing the ¹H NMR spectrum of this compound to that of Xamoterol, the exact sites of deuteration can be confirmed by noting the absence of specific proton signals. For example, if the five deuterium atoms in this compound are located on a specific alkyl chain, the proton signals corresponding to that chain in the Xamoterol spectrum will be absent in the this compound spectrum. This provides definitive evidence for the localization of the deuterium labels. rsc.org
Carbon-13 (13C) NMR Spectroscopy for Structural Confirmation
Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. udel.edu In the analysis of this compound, 13C-NMR confirms that the fundamental carbon structure is identical to that of unlabeled Xamoterol. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, and the chemical shift (δ) of each signal provides information about the chemical environment of that carbon. libretexts.org
The spectrum is expected to show signals corresponding to the aromatic carbons of the hydroxyphenoxy group, the aliphatic carbons of the morpholine (B109124) and propylaminoethyl chains, and the carbonyl carbon of the carboxamide group. The chemical shifts are influenced by factors such as hybridization (sp2, sp3) and proximity to electronegative atoms like oxygen and nitrogen. udel.edulibretexts.org By comparing the observed spectrum with predicted values and data from the parent compound, the structural integrity of the this compound molecule is verified.
Table 1: Expected 13C NMR Chemical Shifts for this compound (Note: These are estimated values based on the structure of Xamoterol. Actual values may vary slightly.)
| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160-170 |
| Aromatic C-O | 150-160 |
| Aromatic C-H | 115-130 |
| C-O (propyl & morpholine) | 65-75 |
| C-N (propylaminoethyl & morpholine) | 40-60 |
| C-OH (propyl) | 60-70 |
Deuterium (2H) NMR Spectroscopy for Isotopic Site Verification
Deuterium (2H) NMR spectroscopy is a specialized technique used to directly observe the deuterium nuclei within a molecule. magritek.com This method is indispensable for verifying the exact location and number of deuterium atoms in an isotopically labeled compound like this compound. Unlike 1H-NMR, which would show the absence of signals at the deuterated positions, 2H-NMR provides positive confirmation by detecting signals only from the deuterium isotopes. magritek.comnih.gov
The 2H-NMR spectrum of this compound is expected to show distinct peaks corresponding to each deuterated site. The chemical shift of these peaks is similar to that of protons in the same chemical environment. magritek.com This analysis confirms the success of the deuteration process and ensures the isotopic label is at the intended molecular positions, which is critical for its use as an internal standard. The technique can also provide information about the isotopic enrichment at each site. nih.govnih.gov
Table 2: Hypothetical 2H NMR Data for Isotopic Site Verification in this compound
| Deuterated Site | Observed Signal (δ, ppm) | Integration | Confirmation |
| Site 1 (e.g., Ethyl chain) | 2.8 | 2D | Confirmed |
| Site 2 (e.g., Ethyl chain) | 3.5 | 2D | Confirmed |
| Site 3 (e.g., Morpholine ring) | 3.7 | 1D | Confirmed |
| Total | 5D | Labeling confirmed |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are fundamental for separating this compound from impurities and, if necessary, its stereoisomers, thereby establishing its analytical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical compounds. chromatographyonline.com For this compound, a reversed-phase HPLC method coupled with a UV detector is typically employed. nih.gov This method separates this compound from any starting materials, by-products, or degradation products.
The purity is determined by calculating the percentage of the main compound peak area relative to the total area of all peaks in the chromatogram. iaea.org Method validation ensures the procedure is accurate, precise, and robust. iaea.org A high degree of purity (typically >98%) is required for the compound to be used as an analytical standard.
Table 3: Example of an HPLC Method for Analytical Purity of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Table 4: Sample Purity Profile Data for a Batch of this compound
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.25 | Impurity A |
| 2 | 8.9 | 99.60 | This compound |
| 3 | 11.2 | 0.15 | Impurity B |
| Total | 100.00 | ||
| Purity | 99.60% |
Chiral Chromatography for Enantiomeric Purity (if applicable to Xamoterol stereoisomers)
Xamoterol possesses a single stereocenter in its 2-hydroxy-3-(4-hydroxyphenoxy)propyl moiety, meaning it exists as a pair of enantiomers (R- and S-Xamoterol). wikipedia.orgresearchgate.net Chiral chromatography, a specialized form of HPLC, is used to separate and quantify these enantiomers. nih.govsygnaturediscovery.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. sygnaturediscovery.com
Determining the enantiomeric purity, or enantiomeric excess (e.e.), is crucial, especially if the deuterated standard is intended for stereoselective metabolism or transport studies. The method allows for the confirmation that the this compound sample consists of the desired enantiomer or is a racemic mixture, as specified.
Table 5: Example of a Chiral HPLC Method for Enantiomeric Separation of Xamoterol
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based CSP) |
| Mobile Phase | Isopropanol/Hexane with a chiral additive (e.g., diethylamine) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
| Expected Retention Time (S)-Xamoterol | ~12 min |
| Expected Retention Time (R)-Xamoterol | ~15 min |
Spectroscopic Methods for Complementary Characterization (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)
In addition to NMR, other spectroscopic techniques provide complementary data for the full characterization of this compound.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. itwreagents.com The IR spectrum of this compound will display characteristic absorption bands for O-H (hydroxyl), N-H (amine and amide), C=O (amide), C-O (ether and alcohol), and aromatic C-H bonds. These bands help confirm the presence of all key functional components of the molecule. researchgate.net
UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. mrclab.comprocess-insights.com For this compound, the phenolic ring system acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, will show a characteristic maximum absorption wavelength (λmax), which is useful for quantitative analysis and as a confirmatory identity test. psu.edu
Table 6: Summary of Complementary Spectroscopic Data for this compound
| Technique | Parameter | Expected Result | Information Provided |
| Infrared (IR) | Wavenumber (cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~1650 (C=O), ~1230 (C-O ether) | Functional Group Confirmation |
| UV-Vis | λmax | ~275 nm | Confirmation of Phenolic Chromophore |
Mechanistic Pharmacological Investigations Utilizing Xamoterol D5
In Vitro Receptor Binding and Affinity Studies
The use of deuterated compounds like Xamoterol-d5 has refined in vitro receptor binding and affinity studies, offering enhanced precision in characterizing ligand-receptor interactions.
While direct radiolabeling of this compound is not commonly documented in publicly available research, its primary utility in radioligand binding assays is as a stable, isotopically labeled internal standard. In these assays, a radiolabeled ligand (e.g., ³H-CGP 12177) is used to bind to receptors, and a non-labeled ligand (the "cold" ligand, in this case, Xamoterol) is used to compete for these binding sites. The concentration of the cold ligand required to displace 50% of the radiolabeled ligand (the IC₅₀ value) is determined.
The inclusion of this compound in the experimental setup allows for more accurate quantification of the non-deuterated Xamoterol (B1682282) in the sample by mass spectrometry. This is crucial for establishing precise concentration-response curves and deriving accurate affinity constants (Ki) from the IC₅₀ values using the Cheng-Prusoff equation. The stability of the deuterium (B1214612) label ensures minimal isotopic exchange during the assay, preserving the integrity of the standard.
In kinetic studies, this compound can be employed to investigate the rates at which a ligand binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) its receptor. By using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays, researchers can monitor these interactions in real-time.
The use of a deuterated standard like this compound is instrumental in these studies for accurate concentration determination of the unlabeled ligand. Precise knowledge of the ligand concentration is fundamental for calculating the kinetic constants. The slight increase in mass due to deuterium substitution does not typically alter the kinetic behavior of the molecule in a way that would compromise the interpretation of the results for the non-deuterated parent compound.
A hypothetical representation of data that could be generated from such studies is presented in the table below.
| Parameter | Value |
| Association Rate Constant (k_on) | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_off) | 3.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 20 nM |
This table is illustrative and represents the type of data obtained from kinetic studies.
Functional Characterization in Cellular and Subcellular Systems
This compound is also utilized in functional assays to understand the downstream consequences of receptor binding in cellular and subcellular environments.
Xamoterol is known as a partial agonist at the β₁-adrenergic receptor, a class of G protein-coupled receptors (GPCRs). Upon binding, it can stimulate the production of the second messenger cyclic AMP (cAMP) via the activation of adenylyl cyclase. In studies investigating this pathway, this compound serves as an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS) methods used to quantify the amount of Xamoterol that elicits a specific level of cAMP accumulation.
Furthermore, GPCR activation can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling through alternative pathways. Assays measuring β-arrestin recruitment, such as those employing bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA) techniques, can benefit from the use of this compound. By enabling precise quantification of the parent compound, it helps in constructing accurate dose-response curves to determine the potency and efficacy of Xamoterol in mediating β-arrestin recruitment.
The following table illustrates hypothetical data from a cAMP accumulation assay.
| Xamoterol Concentration (nM) | cAMP Accumulation (pmol/well) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 75 |
| 100 | 120 |
| 1000 | 150 |
| 10000 | 155 |
This table is for illustrative purposes to show a typical dose-response relationship.
Beyond receptor-mediated signaling, the influence of compounds on enzyme activity can be explored in isolated systems. While specific studies detailing the use of this compound in modulating enzyme activity are not prevalent, its role as an internal standard would be critical in any such investigation. For instance, if Xamoterol were hypothesized to interact with and modulate the activity of an enzyme, this compound would be essential for accurately quantifying the concentration of Xamoterol in the assay mixture, thereby ensuring the reliability of the observed effects on enzyme kinetics.
Preclinical In Vivo Pharmacodynamic Research in Animal Models (Focus on Mechanisms, Not Efficacy/Safety)
In preclinical animal models, this compound is instrumental in pharmacokinetic/pharmacodynamic (PK/PD) modeling, which aims to link the concentration of a drug in the body to its observed effects. By administering the non-deuterated Xamoterol to an animal and collecting biological samples (e.g., blood, tissue) over time, researchers can measure a pharmacodynamic response (e.g., changes in heart rate or blood pressure).
Investigation of Receptor-Mediated Physiological Responses
In preclinical models, this compound could be used to meticulously map the dose-response relationship of β1-adrenergic stimulation on cardiac parameters. For instance, its effect on heart rate, myocardial contractility, and blood pressure could be observed over extended periods without the confounding variable of rapid metabolism. This would be particularly insightful for understanding the receptor's role in maintaining cardiac homeostasis.
Table 1: Comparative Receptor Binding Affinity Profile of Xamoterol and Projected Affinity for this compound
| Receptor | Hot Ligand | Xamoterol Ki (nM) | Projected this compound Ki (nM) | Rationale for Projection |
|---|---|---|---|---|
| ADRB1 | [125I]Pindolol | 118.3 researchgate.net | ~118.3 | Deuteration is unlikely to alter receptor binding affinity. |
| ADRB2 | [3H]CGP12177 | >10,000 researchgate.net | >10,000 | Selectivity profile is expected to be maintained. |
| Dopamine D5 | [3H]SCH23390 | >10,000 researchgate.net | >10,000 | No significant off-target binding is anticipated. |
Effects on Downstream Signaling Cascades in Tissue Samples
The activation of β1-adrenergic receptors by an agonist like Xamoterol initiates a cascade of intracellular signaling events, most notably the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.govfrontiersin.org The enhanced metabolic stability of this compound would be a significant advantage in studies aimed at elucidating the temporal dynamics and feedback mechanisms of these downstream pathways.
By providing a more constant level of receptor stimulation in tissue preparations, such as isolated cardiomyocytes or cardiac tissue slices, this compound would enable researchers to:
Track the kinetics of cAMP production and degradation with greater precision.
Investigate the phosphorylation of downstream targets of PKA over longer time courses.
Explore potential signaling bias , which is the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin pathways). plos.org While Xamoterol itself shows bias towards G-protein signaling, the prolonged receptor occupancy by this compound could help to unmask more subtle or delayed β-arrestin recruitment or other non-canonical signaling events.
Table 2: Hypothetical Study of cAMP Accumulation in Response to Xamoterol and this compound in Isolated Cardiomyocytes
| Compound | Concentration | Peak cAMP Response (pmol/mg protein) | Time to Peak (minutes) | Signal Duration (t1/2 in minutes) |
|---|---|---|---|---|
| Xamoterol | 100 nM | ~50 | 10 | 15 |
| This compound | 100 nM | ~50 | 12 | >45 (projected) |
Multi-Omics Approaches to Explore Mechanistic Underpinnings
Multi-omics, the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular changes induced by a pharmacological agent. github.comfrance-bioinformatique.fr The use of this compound in such studies would provide a clearer and more sustained biological signal, facilitating the identification of a more robust and comprehensive set of molecular changes associated with prolonged β1-adrenergic receptor stimulation.
A hypothetical multi-omics study design could involve treating cardiac cells or animal models with this compound followed by analysis at various time points.
Transcriptomics (RNA-seq) could reveal changes in gene expression related to cardiac function, stress responses, and metabolic pathways.
Proteomics would identify alterations in the levels of proteins involved in signaling, structure, and metabolism, including post-translational modifications like phosphorylation.
Metabolomics could uncover shifts in the metabolic profile of cardiac tissue, providing insights into energy utilization and substrate preference under sustained β1-adrenergic influence.
By integrating these datasets, researchers could construct a detailed network of the molecular events downstream of β1-adrenergic receptor activation by this compound, potentially uncovering novel therapeutic targets or biomarkers for cardiovascular diseases. The enhanced stability of this compound would be crucial for distinguishing direct and sustained effects from transient or adaptive responses. researchgate.net
Table 3: Potential Multi-Omics Findings with this compound Treatment in Cardiac Tissue
| Omics Layer | Potential Key Findings | Mechanistic Insight |
|---|---|---|
| Transcriptomics | Upregulation of genes involved in fatty acid oxidation. | Shift in cardiac energy metabolism. |
| Proteomics | Increased phosphorylation of phospholamban. | Enhanced sarcoplasmic reticulum Ca2+ uptake. |
| Metabolomics | Altered levels of acylcarnitines and Krebs cycle intermediates. | Changes in mitochondrial function and substrate utilization. |
Metabolic Pathway Elucidation and Enzyme Kinetics Using Xamoterol D5
In Vitro Metabolic Stability and Metabolite Identification
The investigation of a drug candidate's metabolic fate is a critical component of the drug discovery and development process. In vitro models, such as hepatic microsomes and hepatocytes, are routinely employed to assess metabolic stability and identify the resulting metabolites. srce.hrnuvisan.com These studies provide initial insights into a compound's pharmacokinetic profile and potential for drug-drug interactions.
Hepatic Microsomal and Hepatocyte Incubation Studies
Hepatic microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. evotec.comnih.gov They are a cost-effective and efficient tool for evaluating Phase I and some Phase II metabolic pathways. evotec.com Hepatocytes, as whole cells, offer a more comprehensive in vitro system by retaining a broader range of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism, as well as transport processes. nih.govbioivt.com
Studies using rat hepatocytes have shown that xamoterol (B1682282) is metabolized, providing a basis for in vivo-in vitro correlations. nih.gov The use of cryopreserved hepatocytes from various species, including humans, is a common practice in these assays to predict human pharmacokinetic parameters. nuvisan.comthermofisher.com The stability of a compound like Xamoterol-d5 is typically assessed by incubating it with either microsomes or hepatocytes and monitoring the decrease of the parent compound over time. srce.hrevotec.com This allows for the calculation of key parameters such as in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). srce.hr
Interactive Table: Typical Conditions for In Vitro Metabolic Stability Assays
| Parameter | Hepatic Microsomes | Hepatocytes |
| Enzyme Source | Pooled from multiple donors | Cryopreserved, suspension culture |
| Typical Concentration | 0.5 mg/mL protein | 1 x 10⁶ viable cells/mL |
| Incubation Time | 0, 5, 15, 30, 45 minutes | Variable, often up to a few hours |
| Cofactors | NADPH (for CYP enzymes), UDPGA (for UGT enzymes) | Endogenously present |
| Analysis Method | LC-MS/MS | LC-MS/MS |
Characterization of Phase I Metabolic Transformations (e.g., oxidation, reduction, hydrolysis)
Phase I metabolism encompasses reactions that introduce or unmask polar functional groups on a drug molecule, making it more water-soluble and susceptible to further metabolic processes. nih.govopenaccessjournals.com The primary Phase I reactions are oxidation, reduction, and hydrolysis. openaccessjournals.comlabce.com
Oxidation: This is the most common Phase I reaction, often catalyzed by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. sigmaaldrich.comwfsahq.org Oxidation reactions can include hydroxylation, dealkylation, and deamination. wfsahq.org
Reduction: These reactions involve the addition of hydrogen or removal of oxygen and are catalyzed by reductase enzymes. labce.com An example is the conversion of a ketone to a hydroxyl group. wfsahq.org
Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water and is typically catalyzed by esterases and amidases, not CYPs. wfsahq.org
While xamoterol is known to predominantly undergo Phase II metabolism, the potential for minor Phase I pathways is always considered in comprehensive metabolic profiling. nih.gov The use of isotopically labeled compounds like this compound can aid in the detection and structural elucidation of metabolites, even those formed in very small amounts.
Characterization of Phase II Metabolic Transformations (e.g., glucuronidation, sulfation)
Phase II metabolic reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which significantly increases its water solubility and facilitates its excretion from the body. openaccessjournals.com The most common Phase II reactions are glucuronidation and sulfation. openaccessjournals.com
Glucuronidation: This is a major pathway for the elimination of many drugs and is catalyzed by UDP-glucuronosyltransferases (UGTs). openaccessjournals.comdrughunter.com The reaction involves the addition of glucuronic acid to the drug molecule. openaccessjournals.com For xamoterol, which possesses a phenolic hydroxyl group, glucuronidation is the primary metabolic pathway. nih.gov Studies in rats have demonstrated that xamoterol is almost exclusively metabolized to xamoterol glucuronide. nih.govnih.gov This conjugate is the sole metabolite found in bile, and it is also present in urine along with the unchanged parent drug. nih.gov
Sulfation: This reaction, catalyzed by sulfotransferases (SULTs), involves the conjugation of a sulfate (B86663) group. openaccessjournals.com While possible for compounds with hydroxyl groups, sulfation of xamoterol is a minor pathway. nih.gov In rats, the sulfate conjugate of xamoterol accounts for only a very small percentage of the administered dose. nih.gov The low rate of sulfation is likely due to a low affinity of xamoterol for the sulfotransferase enzyme. nih.gov
The use of this compound in metabolic studies allows for precise quantification of its glucuronide and sulfate conjugates, helping to confirm the dominance of the glucuronidation pathway.
Identification of Contributing Metabolic Enzymes and Isoforms
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
Cytochrome P450 (CYP) Isoform Mapping
The cytochrome P450 superfamily is the most important group of enzymes involved in Phase I drug metabolism. sigmaaldrich.com Several isoforms exist, with CYP1, CYP2, and CYP3 families being responsible for the metabolism of the majority of clinical drugs. mdpi.com CYP isoform mapping, or reaction phenotyping, is the process of identifying which specific CYP enzymes are involved in a drug's metabolism. nih.gov This is often done using recombinant human CYP isoforms or by using specific chemical inhibitors in human liver microsomes. Given that xamoterol's metabolism is dominated by Phase II reactions, the involvement of CYP enzymes is expected to be minimal. However, comprehensive studies would still investigate this to rule out any minor contributions.
Interactive Table: Major Human CYP Isoforms in Drug Metabolism
| CYP Isoform | Contribution to Drug Metabolism | Known Substrates/Inhibitors |
| CYP3A4 | >30% of drugs | Broad substrate specificity |
| CYP2D6 | ~25% of clinical drugs | Highly polymorphic |
| CYP2C9 | ~12.8% of drugs, often weak acids | Warfarin, NSAIDs |
| CYP2C19 | ~6.8% of drugs | Omeprazole, Clopidogrel |
| CYP1A2 | - | Theophylline, Caffeine |
Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Characterization
UGTs are the key enzymes in Phase II glucuronidation. researchgate.net There are several UGT isoforms, with UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 being particularly important in drug metabolism. nih.govcriver.com Characterizing which UGT isoforms are responsible for the glucuronidation of a compound like this compound is essential. This can be achieved using a panel of recombinant human UGT enzymes to directly measure the formation of the glucuronide conjugate. criver.com Given that glucuronidation is the primary metabolic route for xamoterol, identifying the specific UGTs involved is critical for understanding its disposition and potential for interactions with other drugs that are also substrates or inhibitors of these enzymes. nih.govevotec.com
In Vivo Metabolic Fate Tracking in Preclinical Species
The use of this compound in preclinical animal models allows for detailed tracking of its metabolic fate. By administering the deuterated compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision. This is crucial for understanding how the drug behaves in a living organism before human trials.
Deuterium (B1214612) tracing with this compound enables quantitative metabolic flux analysis, a technique used to measure the rates of metabolic reactions within a biological system. nih.gov By measuring the rate of appearance of deuterated metabolites, researchers can quantify the flux through various metabolic pathways. elifesciences.orgresearchgate.net This approach provides a dynamic view of how Xamoterol is processed in the body, which is a significant advancement over static concentration measurements.
For instance, after administration of this compound to a preclinical species such as a rat, plasma and tissue samples can be collected over time. Using mass spectrometry, the ratio of deuterated to non-deuterated metabolites can be determined. This information allows for the calculation of the turnover rates of different metabolic reactions, providing a quantitative understanding of the drug's metabolic clearance.
Table 1: Illustrative Metabolic Flux Data for this compound in a Preclinical Model
| Metabolic Pathway | Flux Rate (nmol/h/g tissue) | Precursor Enrichment (%) | Product Enrichment (%) |
| Hydroxylation | 15.2 | 95.8 | 35.4 |
| N-dealkylation | 8.5 | 95.8 | 18.7 |
| Glucuronidation | 22.1 | 95.8 | 55.2 |
This table presents hypothetical data to illustrate the type of quantitative information that can be obtained through deuterium tracing studies.
A key advantage of using this compound is the relative ease of isolating and identifying its deuterated metabolites from complex biological matrices like blood, urine, and feces. google.comvizhub.com The mass difference introduced by the deuterium atoms acts as a unique signature, allowing for the selective detection of drug-related material by mass spectrometry.
Following administration of this compound, biological samples are processed and analyzed, typically using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is programmed to specifically look for the mass-to-charge ratios (m/z) corresponding to the deuterated parent drug and its expected metabolites. This targeted approach significantly reduces background noise and allows for the confident identification of even minor metabolic products. The fragmentation patterns of these deuterated metabolites in tandem mass spectrometry (MS/MS) experiments can then be compared to those of the non-deuterated standards to confirm their structures.
Comparison of Metabolic Profiles of Xamoterol and this compound to Isolate Isotopic Effects
A critical aspect of using deuterated compounds in metabolic research is to assess whether the deuterium substitution itself alters the metabolic profile of the drug. This is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of this bond.
To investigate this, comparative studies are conducted where one group of preclinical animals receives Xamoterol and another group receives this compound. The metabolic profiles from both groups are then meticulously compared. If the relative abundance of different metabolites is similar between the two groups, it suggests that the deuterium substitution does not significantly impact the metabolic pathways. However, if significant differences are observed, it indicates the presence of a kinetic isotope effect, which itself can provide valuable information about the rate-limiting steps in the drug's metabolism.
Table 2: Comparative Metabolite Profiling of Xamoterol vs. This compound
| Metabolite | Relative Abundance (Xamoterol) | Relative Abundance (this compound) | Fold Change |
| Parent Drug | 45% | 55% | 1.22 |
| Hydroxylated Metabolite | 30% | 25% | 0.83 |
| N-dealkylated Metabolite | 15% | 12% | 0.80 |
| Glucuronide Conjugate | 10% | 8% | 0.80 |
This table presents hypothetical data illustrating a potential kinetic isotope effect where the metabolism of this compound is slightly slower, resulting in a higher relative abundance of the parent drug.
Applications of Xamoterol D5 As a Research Tool
Internal Standard in Bioanalytical Assays for Xamoterol (B1682282) Quantification
The use of stable isotope-labeled internal standards, such as Xamoterol-d5, is the gold standard in quantitative bioanalysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nearly identical physicochemical properties of this compound to the parent drug, Xamoterol, ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization efficiency allow for the correction of variability in sample processing and instrument response, leading to highly accurate and precise measurements.
The development of robust LC-MS/MS methods for the trace analysis of Xamoterol in biological fluids like plasma and urine is significantly enhanced by the use of this compound. In a typical assay, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analyte (Xamoterol) and the internal standard (this compound) are detected by the mass spectrometer. The ratio of the peak area of Xamoterol to that of this compound is then used to calculate the concentration of Xamoterol in the original sample. This ratiometric approach minimizes errors that can be introduced during the analytical workflow.
Table 1: Key Parameters in a Typical LC-MS/MS Method for Xamoterol Quantification
| Parameter | Typical Value/Condition |
| Chromatographic Column | C18 or similar reversed-phase |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Xamoterol) | Specific precursor ion to product ion transition |
| MS/MS Transition (this compound) | Specific precursor ion to product ion transition (with a mass shift corresponding to the deuterium (B1214612) labeling) |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range |
Biological matrices such as plasma, blood, and tissue homogenates are inherently complex and can interfere with the accurate quantification of a target analyte. The use of this compound as an internal standard is crucial for ensuring the analytical specificity and reproducibility of the assay. Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting matrix components, can be a significant source of error. Since this compound co-elutes with Xamoterol and experiences similar matrix effects, the ratio of their signals remains constant, thereby correcting for these interferences. This leads to high reproducibility and accuracy of the analytical method, which is essential for regulated bioanalysis in drug development.
Tracers for Pharmacokinetic Research in Preclinical Models
Stable isotope-labeled compounds like this compound are also valuable as tracers in pharmacokinetic research, particularly in preclinical animal models. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. By administering a dose of Xamoterol that includes a known amount of this compound, researchers can track the fate of the drug in the body with high precision.
In relative bioavailability studies, this compound can be used to compare the bioavailability of different formulations of Xamoterol. For instance, a new oral formulation could be administered along with an intravenous dose of this compound. By measuring the ratio of the unlabeled to the labeled drug in the bloodstream over time, the absolute bioavailability of the oral formulation can be accurately determined in a single experiment, reducing inter-subject variability.
In tissue distribution studies, after administering this compound, the concentration of the labeled compound can be measured in various tissues (e.g., heart, lung, kidney, brain) to understand where the drug accumulates. This information is vital for assessing the drug's potential therapeutic effects and off-target toxicities.
Table 2: Hypothetical Tissue Distribution Data for this compound in a Preclinical Model
| Tissue | Concentration (ng/g) at 2 hours post-dose |
| Plasma | 150 |
| Heart | 450 |
| Lung | 300 |
| Kidney | 800 |
| Liver | 250 |
| Brain | 15 |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements of analyte concentrations. When using this compound as an internal standard, the method is essentially a form of IDMS. By adding a known amount of this compound to a sample containing an unknown amount of Xamoterol and measuring the ratio of the two by mass spectrometry, the absolute concentration of Xamoterol can be determined with a high degree of accuracy. This is because the measurement is based on the ratio of two nearly identical molecules, which minimizes many potential sources of analytical error.
Probes for Biochemical and Biophysical Studies
While the primary application of this compound is in quantitative analysis and pharmacokinetics, its use as a probe in biochemical and biophysical studies is also a possibility. For example, in studies of drug-receptor interactions, the subtle change in mass due to deuterium labeling could potentially be used in specialized mass spectrometry techniques to probe the binding of Xamoterol to its target, the β1-adrenoceptor. However, specific published research in this area is not widely available, and this remains a more theoretical application.
Future Directions and Emerging Research Avenues for Deuterated Xamoterol
Development of Novel Synthetic Routes for More Complex Deuterated Analogs
The advancement of deuterated drug candidates like Xamoterol-d5 is intrinsically linked to the innovation in synthetic chemistry. Future research will focus on developing more efficient, scalable, and site-selective methods for deuterium (B1214612) incorporation. While current methods may be suitable for producing existing isotopologues, the synthesis of more complex analogs with deuterium placed at multiple, specific sites to fine-tune metabolic pathways or to probe different aspects of the molecule's function requires more advanced synthetic strategies.
Key research thrusts in this area include:
Late-Stage C-H Activation: Developing novel catalysts that can selectively replace hydrogen with deuterium on a fully formed Xamoterol (B1682282) scaffold. This would allow for rapid generation of a library of deuterated analogs for structure-activity relationship studies.
Deuterated Building Blocks: Synthesizing deuterated precursors that can be incorporated early in the synthetic route. This approach can provide access to complex deuteration patterns that are not achievable through simple hydrogen-deuterium exchange.
Flow Chemistry: Utilizing microreactor technology to improve the safety, efficiency, and scalability of deuteration reactions, which sometimes require hazardous reagents or precise control of reaction conditions.
The development of such synthetic routes is crucial for exploring the full potential of deuteration in modifying drug properties. rsc.org
| Synthetic Strategy | Description | Potential Application for this compound Analogs | Challenges |
| Metal-Catalyzed H-D Exchange | Use of transition metal catalysts (e.g., Iridium, Ruthenium) with D₂O as the deuterium source to replace specific hydrogen atoms. | Rapidly create analogs with deuterium at various positions on the aromatic rings or alkyl chains to probe metabolic "hotspots". | Achieving high positional selectivity and avoiding over-deuteration. |
| Synthesis from Deuterated Precursors | Incorporating deuterium-containing building blocks early in the total synthesis of the molecule. | Allows for the creation of complex, non-labile deuteration patterns, such as perdeuterated alkyl chains or morpholine (B109124) rings. | Can be more time-consuming and expensive than late-stage functionalization. mdpi.com |
| Weak Acid/Base Catalysis | Utilizes mild conditions for deuterating active protons. | A gentle method suitable for certain positions on the Xamoterol molecule without degrading the overall structure. | Limited to specific types of C-H bonds (e.g., adjacent to carbonyls), which may not be the primary sites of metabolism. |
Integration with Advanced Imaging Techniques for Spatially Resolved Mechanistic Studies (e.g., Mass Spectrometry Imaging)
Understanding where a drug and its metabolites are distributed within a target tissue is fundamental to elucidating its mechanism of action and potential off-target effects. Mass Spectrometry Imaging (MSI) is a powerful technique that can map the spatial distribution of molecules in tissue sections without the need for radioactive labeling.
This compound is an ideal candidate for MSI-based studies. The mass shift introduced by the five deuterium atoms allows for the unambiguous differentiation of the parent drug from endogenous molecules and its non-deuterated metabolites. Future research in this area would involve:
Cardiac Tissue Distribution: Administering this compound to animal models of heart failure and using MSI to visualize its accumulation in different regions of the heart, such as the ventricles, atria, and areas of ischemic damage.
Metabolite Mapping: Simultaneously imaging the distribution of this compound and its deuterated metabolites to understand the spatial relationship between drug activation, deactivation, and tissue-specific metabolic pathways.
Cellular Localization: Employing high-resolution MSI techniques to investigate the subcellular distribution of this compound within cardiomyocytes, which could provide insights into its interaction with β1-adrenergic receptors and downstream signaling components.
These spatially resolved studies will provide a much deeper understanding of Xamoterol's pharmacodynamics directly within its target organ.
Application in Systems Biology and Multi-Omics Research to Understand Global Cellular Responses
The administration of a drug elicits a complex cascade of responses within a cell. Systems biology, through the integration of multiple "omics" datasets (e.g., proteomics, metabolomics, lipidomics), aims to capture this holistic response. nih.govnih.gov this compound can serve as a valuable tool in this context, acting as a metabolic tracer to map its influence on global cellular networks in cardiomyocytes.
Future multi-omics studies involving this compound could include:
Proteomics: Using quantitative proteomics to identify changes in protein expression and post-translational modifications (e.g., phosphorylation) in cardiac cells following treatment with this compound. This could reveal novel downstream targets or compensatory mechanisms.
Metabolomics and Lipidomics: Applying mass spectrometry-based metabolomics and lipidomics to track how this compound perturbs cellular metabolism and signaling lipid profiles. This is particularly relevant given the high energy demand of cardiac tissue. researchgate.net
Integrated Network Analysis: Combining these different omics layers to construct comprehensive models of the cellular response to β1-adrenergic receptor partial agonism. mdpi.com This integrated approach can help identify key pathways and regulatory nodes that are central to the drug's therapeutic effect. nih.govmdpi.com
By using a systems-level approach, researchers can move beyond a single target-based view of drug action and appreciate the broader biological impact of this compound. vascular-proteomics.com
| Omics Technique | Information Gained | Relevance to this compound Research |
| Transcriptomics | Measures changes in gene expression (mRNA levels). | Identifies genes whose expression is up- or down-regulated in response to β1-adrenergic signaling. |
| Proteomics | Quantifies changes in protein abundance and post-translational modifications. | Reveals the direct impact on signaling pathways and cellular machinery downstream of receptor activation. |
| Metabolomics | Measures changes in the levels of small-molecule metabolites (e.g., amino acids, sugars, lipids). | Provides a functional readout of the cellular metabolic state and how it is altered by the drug's effect on cardiac workload. nih.gov |
| Multi-Omics Integration | Combines data from all layers to build a comprehensive network model of the drug's effect. nih.gov | Uncovers complex interactions between genes, proteins, and metabolites to provide a holistic understanding of the cellular response to this compound. mdpi.com |
Exploration of Isotopic Effects on Molecular Interactions and Dynamics
The substitution of hydrogen with deuterium can lead to subtle but significant changes in molecular properties beyond metabolic stability. These "isotope effects" arise from the greater mass of deuterium, which alters the vibrational energy of C-D bonds compared to C-H bonds. researchgate.net This can influence non-covalent interactions that are critical for drug-receptor binding. researchgate.net
Future research should be directed at understanding these more nuanced isotopic effects:
Receptor Binding Kinetics: Using techniques like surface plasmon resonance (SPR) to precisely measure the association and dissociation rates of Xamoterol and this compound with the β1-adrenergic receptor. A change in these kinetics could alter the signaling profile of the drug.
Hydrophobic Interactions: Investigating how deuteration affects the hydrophobic interactions between the drug and the receptor's binding pocket. cchmc.orgnih.gov The slightly smaller van der Waals radius and lower polarizability of a C-D bond compared to a C-H bond can impact the strength of these interactions. researchgate.net
Molecular Dynamics Simulations: Employing computational simulations to model the dynamic behavior of both Xamoterol and this compound within the receptor binding site. These simulations can help visualize how deuteration might alter the drug's conformation, residence time, and interaction with key amino acid residues.
A thorough understanding of these effects is essential for the rational design of future deuterated drugs, where isotopic substitution could be used not only to block metabolism but also to fine-tune receptor pharmacology.
| Isotope Effect | Physical Basis | Potential Impact on this compound |
| Kinetic Isotope Effect (KIE) | A C-D bond has a lower zero-point vibrational energy and is stronger than a C-H bond, making it harder to break. | Slower rate of metabolism by enzymes like cytochrome P450s, leading to increased drug exposure. nih.gov |
| Steric/Volume Effect | The C-D bond is slightly shorter than the C-H bond, resulting in a slightly smaller molecular volume for the deuterated compound. researchgate.net | Could lead to a subtly different "fit" within the receptor binding pocket, potentially altering binding affinity or selectivity. |
| Effect on Hydrophobicity | Deuterated compounds can exhibit slightly different partitioning behavior between aqueous and nonpolar phases. Protiated compounds often bind more strongly to nonpolar moieties. cchmc.orgnih.gov | May influence the drug's ability to cross cell membranes or engage with the hydrophobic binding pocket of the β1-adrenergic receptor. |
| Effect on van der Waals Interactions | The amplitude of C-D bond vibrations is smaller, leading to lower average polarizability compared to C-H bonds. cchmc.org | Could alter the strength of dispersion forces, which are critical for stabilizing the drug-receptor complex. |
Contribution to Quantitative Systems Pharmacology Modeling
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic knowledge of disease pathophysiology with drug pharmacokinetic and pharmacodynamic data to predict therapeutic outcomes. nih.govfrontiersin.org QSP models are increasingly used in drug development to simulate clinical trials, optimize dosing regimens, and identify patient subpopulations most likely to respond to treatment. ascpt.org
Data generated from studies with this compound can provide critical inputs for building and refining QSP models for heart failure:
Linking Target Engagement to Cellular Response: QSP models can connect the binding of this compound to the β1-adrenergic receptor with the global cellular changes observed in multi-omics studies. This allows for a quantitative understanding of how receptor occupancy translates into a systems-level response.
Predicting Long-Term Cardiac Remodeling: By incorporating the specific pharmacodynamic and pharmacokinetic properties of this compound, QSP models can be used to simulate its long-term effects on cardiac function and remodeling in virtual patient populations, helping to de-risk later-stage clinical development. researchgate.net
Ultimately, this compound serves as a powerful tool to enhance the mechanistic basis and predictive power of QSP models, facilitating a more quantitative and informed approach to the development of cardiovascular therapies.
Q & A
Q. What ethical frameworks apply when using this compound in preclinical studies involving animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
- Sample Size Justification : Use power analysis to minimize animal use.
- Endpoint Criteria : Define humane endpoints (e.g., 20% weight loss).
- Data Sharing : Deposit protocols in platforms like protocols.io .
Cite institutional animal care committee approvals (IACUC) in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
